molecular formula C13H16ClFN2O2S B2771921 3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline CAS No. 1797046-55-9

3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline

Cat. No.: B2771921
CAS No.: 1797046-55-9
M. Wt: 318.79
InChI Key: WJNSJGOAOAITGY-UHFFFAOYSA-N
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Description

3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline is an organic compound with a complex structure that includes a chloro, cyano, and fluoro substituent on an aniline ring, along with a propane-2-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline typically involves multiple steps. One common approach is to start with 3-chloro-4-fluoroaniline as the base compound. The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent. The propane-2-sulfonyl group can be added via a sulfonylation reaction, often using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaCN) are commonly used.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound might be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluoroaniline: A simpler analog that lacks the cyano and propane-2-sulfonyl groups.

    4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline: Similar but without the chloro and cyano groups.

Uniqueness

3-chloro-N-cyano-4-fluoro-N-[3-(propane-2-sulfonyl)propyl]aniline is unique due to the combination of its substituents, which can confer distinct chemical and biological properties

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)-(3-propan-2-ylsulfonylpropyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O2S/c1-10(2)20(18,19)7-3-6-17(9-16)11-4-5-13(15)12(14)8-11/h4-5,8,10H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNSJGOAOAITGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCCN(C#N)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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